![molecular formula C11H19NO4 B3059209 Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate CAS No. 95566-71-5](/img/structure/B3059209.png)
Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
Overview
Description
“Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C11H19NO4 . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of “Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate” is represented by the SMILES notation: CCOC(=O)CN1CCC(CC1)C(=O)OC . The molecular weight of the compound is 229.27300 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate” are not fully detailed in the search results. The molecular weight is 229.27300 g/mol . Other properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Synthesis of Novel Organic Compounds
Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Evaluation
This compound has been used in biological evaluation studies. For instance, two derivatives of N-Boc piperazine, including an ester derivative similar to Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate, were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .
X-ray Diffraction Studies
The compound has been used in X-ray diffraction studies. The structures of the synthesized derivatives were further confirmed by single crystal X-ray diffraction analysis .
Antibacterial and Antifungal Activities
Derivatives of this compound have shown a wide spectrum of biological activities such as antibacterial and antifungal activities .
Anticancer Activities
Some derived compounds containing piperazine rings, like the one in Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate, have shown anticancer activities .
Antiparasitic Activities
Piperazine ring-containing compounds have also demonstrated antiparasitic activities .
Antihistamine and Antidepressive Activities
These compounds have been found to have antihistamine and antidepressive activities .
Pharmaceutical Testing
Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate is used for pharmaceutical testing as a high-quality reference standard .
Mechanism of Action
Target of Action
Related compounds have been shown to exhibit strong alkylation activity towards alkanes and alkenes, acting as efficient nucleophiles .
Mode of Action
It’s suggested that the compound might interact with its targets through alkylation . Alkylation involves the transfer of an alkyl group from one molecule to another, often resulting in significant changes in the target molecule’s structure and function.
Result of Action
Related compounds have been shown to exhibit antibacterial activities against certain strains , suggesting that Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate might have similar effects.
properties
IUPAC Name |
methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-3-16-10(13)8-12-6-4-9(5-7-12)11(14)15-2/h9H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXJQTPUYGQXPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304444 | |
Record name | methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95566-71-5 | |
Record name | methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50304444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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